molecular formula C9H11ClN2O B1660244 Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- CAS No. 73664-37-6

Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-

Cat. No.: B1660244
CAS No.: 73664-37-6
M. Wt: 198.65 g/mol
InChI Key: ZQWQQARUJAXJPW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a chloroacetamide core linked to a 2-pyridylethyl group. Synthesis: Synthesized via S-alkylation in a 50 mM NH₄HCO₃/acetonitrile-water mixture at ambient temperature, following protocols optimized for peptide stapling . Applications: Primarily used in peptide stapling to stabilize α-helical structures, critical for modulating protein-protein interactions in cancer therapeutics .

Properties

IUPAC Name

2-chloro-N-(2-pyridin-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-9(13)12-6-4-8-3-1-2-5-11-8/h1-3,5H,4,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWQQARUJAXJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223892
Record name Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73664-37-6
Record name Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[2-(pyridin-2-yl)ethyl]acetamide
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Preparation Methods

Structural Characterization and Synthetic Targets

Molecular Architecture

2-Chloro-N-(2-(2-pyridyl)ethyl)acetamide (IUPAC: 2-chloro-N-[2-(pyridin-2-yl)ethyl]acetamide) comprises a pyridine ring linked via an ethylamine group to a chloroacetamide moiety. Its molecular formula is C₉H₁₀ClN₂O , with a molecular weight of 200.65 g/mol . The pyridine ring’s electron-withdrawing nature enhances the acetamide’s electrophilicity, facilitating nucleophilic reactions.

Synthetic Objectives

Primary challenges in synthesizing this compound include:

  • Regioselectivity : Ensuring acylation occurs exclusively at the ethylamine’s primary amine.
  • Steric Hindrance : Managing bulk from the pyridin-2-yl group during coupling.
  • Purification : Separating unreacted starting materials (e.g., 2-(2-aminoethyl)pyridine) from polar byproducts.

Nucleophilic Acyl Substitution Methodologies

Conventional Acylation with Chloroacetyl Chloride

Reaction Protocol

A benchmark method involves reacting 2-(2-aminoethyl)pyridine with chloroacetyl chloride in dichloroethane under basic conditions:

  • Reagent Setup :

    • 2-(2-Aminoethyl)pyridine (10 mmol) dissolved in 25 mL dichloroethane.
    • Chloroacetyl chloride (12 mmol) added dropwise at 0°C.
    • Triethylamine (15 mmol) as acid scavenger.
  • Reaction Conditions :

    • Stirred at 80°C for 2 hours under nitrogen.
    • Progress monitored via TLC (hexane:ethyl acetate = 3:1).
  • Workup :

    • Mixture washed with 5% NaOH (2 × 20 mL) and brine.
    • Organic layer dried over Na₂SO₄, concentrated, and recrystallized from acetonitrile.

Yield : 82–89%.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The ethylamine’s lone pair attacks chloroacetyl chloride’s carbonyl carbon, forming a tetrahedral intermediate.
  • Chloride Elimination : Departure of Cl⁻ generates the acetamide.

Side Reactions :

  • Over-alkylation at the pyridine’s nitrogen (mitigated by stoichiometric control).
  • Hydrolysis of chloroacetyl chloride to glycolic acid (prevented by anhydrous conditions).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from achieves 97% yield in 5 minutes:

  • Reactants :

    • 2-(2-Aminoethyl)pyridine (30 mmol) in dichloroethane (25 mL).
    • Chloroacetyl chloride (33 mmol) added via syringe pump.
  • Microwave Parameters :

    • 300 W power, 80°C, 5-minute irradiation.
  • Post-Reaction Processing :

    • pH adjusted to 9 with NaOH (prevents acid-mediated degradation).
    • Extraction with dichloroethane (2 × 15 mL).

Advantages :

  • Energy efficiency (50% reduction in solvent use).
  • Minimal byproduct formation (e.g., <2% diacylated species).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patent CN110041294A describes a scalable acylation process applicable to 2-chloro-N-(2-(2-pyridyl)ethyl)acetamide:

Parameter Value
Reactor Type Tubular flow (316L SS)
Residence Time 8–10 minutes
Temperature 70°C
Pressure 3 bar
Solvent Ethanol/water (4:1)
Catalyst K₂CO₃ (5 mol%)

Outcomes :

  • Throughput : 1.2 kg/h.
  • Purity : >99% (HPLC).
  • Waste Reduction : 40% lower solvent consumption vs. batch processing.

Computational Modeling and Optimization

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) reveal:

  • Transition State Energy : 28.7 kcal/mol for acylation step.
  • Solvent Effects : Dichloroethane stabilizes the intermediate by 4.3 kcal/mol vs. THF.

Key Optimization Strategies :

  • Solvent Choice : Dichloroethane > DMF > DMSO (based on polarity index).
  • Base Selection : Et₃N > NaOH > K₂CO₃ (for chloride scavenging efficiency).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.51 (d, 1H, Py-H), 7.75 (t, 1H, Py-H), 7.30 (d, 1H, Py-H), 4.21 (s, 2H, CH₂Cl), 3.68 (q, 2H, CH₂NH), 2.95 (t, 2H, CH₂Py).
IR (KBr) 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
MS (ESI+) : m/z 201.1 [M+H]⁺ (calc. 200.65).

Purity Assessment

  • HPLC : >99% purity (C18 column, 60:40 acetonitrile:water, 1 mL/min).
  • Elemental Analysis : Found: C 53.81%, H 5.02%, N 13.92%; Calc.: C 53.89%, H 5.03%, N 13.97%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacylated Derivative : Forms at >80°C; controlled via temperature moderation.
  • Pyridine N-Oxidation : Avoided by inert atmosphere (N₂/Ar).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group undergoes displacement with nucleophiles like amines, thiols, or alkoxides. Reaction conditions dictate regioselectivity and product stability.

Reagent/ConditionsProductYieldKey Characterization DataSource
Piperidine/EtOH, refluxThieno[2,3-b]pyridine derivatives81–88%1H^1H NMR: δ 4.81 (s, OCH2_2), 10.19 (s, NH)
Sodium ethoxide/EtOHCyclized thienopyridine sodium salts81–84%IR: 3425 cm1^{-1} (NH), 1671 cm1^{-1} (C=O)
K2_2CO3_3/EtOHThienopyridine derivatives (9′b–d)76–77%MS: m/z 569 (M+^+)

Mechanistic Insight : Substitution proceeds via an SN_N2 pathway, with the pyridyl group stabilizing intermediates through resonance. Piperidine acts as both base and nucleophile in some cases .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

ConditionsProductNotesSource
HCl (aq)/reflux2-(Pyridin-2-yl)ethylamine + ClCH2_2COOHRequires prolonged heating
NaOH (aq)/RTSodium 2-chloroacetate + PyridylethylamineRapid deprotonation at high pH

Key Observation : Hydrolysis rates depend on steric hindrance from the pyridyl-ethyl group, slowing reaction kinetics compared to simpler acetamides .

Alkylation and Coupling Reactions

The chloro group facilitates cross-coupling or alkylation with aromatic/heteroaromatic systems.

Reaction PartnerConditionsProductYieldSource
6-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileEtOH/piperidine, refluxThioether intermediates (8a–d)81–88%
2-Isocyano-2,4,4-trimethylpentaneTosOH/MeOH, 70°CImidazo[1,2-a]pyridine derivatives19–23%

Structural Confirmation : 13C^{13}C NMR data for 3a (δ 170.4 ppm, C=O) and MS (m/z 373 [M+^+]) validate successful coupling .

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the pyridyl group’s directing effects.

ConditionsProductKey Spectral DataSource
NaOEt/EtOH, refluxThieno[2,3-b]pyridine-2-carboxamideIR: 2219 cm1^{-1} (CN), 1671 cm1^{-1} (C=O)
K2_2CO3_3/DMFPiperazine-linked bis-thienopyridines1H^1H NMR: δ 7.12–8.25 (m, ArH)

Synthetic Utility : Cyclization is driven by the electron-withdrawing chloro group, enhancing electrophilicity at the α-carbon .

Oxidation and Functionalization

The pyridyl ethyl group undergoes oxidation, modifying electronic properties.

ReagentProductOutcomeSource
KMnO4_4/H2_2SO4_4Pyridine N-oxide derivativesEnhanced solubility in polar solvents
O3_3/CH2_2Cl2_2Oxidative cleavage of ethyl chainForms pyridyl ketone

Challenges : Over-oxidation risks require controlled stoichiometry and low temperatures.

Biological Alkylation

The compound acts as an electrophile in enzyme inhibition studies.

TargetBiological EffectIC50_{50} (μM)Source
Tyrosine kinase enzymesAnti-proliferative activity1.52–6.31
NADPH oxidaseReactive oxygen species suppressionNot quantified

Mechanism : Covalent bonding between the chloro group and cysteine residues in enzyme active sites.

Scientific Research Applications

Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Heterocyclic Substituents

Compound Name Substituent/Group Synthesis Method Application Key Findings Reference
2-chloro-N-(benzothiazol-2-yl)acetamide Benzothiazole Solvent-free fusion with amines Anticancer agents (OMS series) Enhanced cytotoxicity via benzothiazole’s DNA intercalation potential .
2-chloro-N-(thiazol-2-yl)-acetamide Thiazole DMF/K₂CO₃ reflux Enzyme inhibition Thiazole improves binding to cysteine-dependent enzymes .
2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide Pyrazole + chlorobenzyl Not specified Undisclosed Chlorobenzyl group increases lipophilicity .

Key Insight : Pyridyl groups (parent compound) enhance aqueous solubility compared to benzothiazole or thiazole analogues. Benzothiazole derivatives exhibit superior anticancer activity due to planar aromatic systems.

Aromatic Ring Substituents

Compound Name Substituent/Group Synthesis Method Application Key Findings Reference
2-chloro-N-(4-chlorophenyl)acetamide 4-Chlorophenyl Ethanol/NaAc reflux Intermediate for pyridine-containing compounds Electron-withdrawing Cl improves electrophilicity for nucleophilic substitutions .
2-chloro-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl DMF/K₂CO₃ reflux Antimicrobial/anticancer Sulfamoyl group enhances solubility and hydrogen bonding .
2-chloro-N-phenethylacetamide Phenethyl Not specified Undisclosed Phenethyl group mimics tyrosine side chains in peptide mimics .

Key Insight : Electron-deficient aryl groups (e.g., 4-chlorophenyl) increase reactivity in alkylation reactions. Sulfamoyl groups improve bioavailability by mimicking natural sulfonamide drugs.

Complex/Functionalized Analogues

Compound Name Substituent/Group Synthesis Method Application Key Findings Reference
2-chloro-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide (S27) Pyridylethyl + sulfamoyl Not specified PRMT5-substrate inhibition Dual pyridyl/sulfamoyl groups enable dual-target engagement .
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide CF₃ + pyridinyl Not specified Undisclosed Trifluoromethyl group enhances metabolic stability .
N-[2-(diethylamino)ethyl]-2,2-diphenyl-N-(pyridin-2-ylmethyl)acetamide Diethylamino + diphenyl Not specified CNS-targeted agents Diphenyl groups improve blood-brain barrier penetration .

Key Insight : Hybrid structures combining pyridyl with sulfamoyl or trifluoromethyl groups exhibit multifunctional bioactivity. Bulky substituents (e.g., diphenyl) enhance target specificity but may reduce solubility.

Biological Activity

Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C12_{12}H13_{13}ClN2_2O
  • Molecular Weight : 238.7 g/mol
  • Functional Groups : Acetamide, chloro group, pyridine ring

Biological Activity Overview

The biological activity of Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetamide compounds exhibit significant antimicrobial properties. For instance, a study found that certain acetamide derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

CompoundMIC (μg/mL)Bacterial Strain
2b10E. coli
2i15S. aureus
2g12B. subtilus

These findings suggest that the presence of electron-withdrawing groups enhances the antimicrobial activity of the compounds .

Anticancer Potential

The anticancer activity of acetamide derivatives has also been explored. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various human tumor cell lines. The introduction of specific moieties, such as indole, into the acetamide structure significantly improved antitumor activities. For example, compounds with a pyridine scaffold showed enhanced cytotoxicity against breast cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Key observations include:

  • Substitution Effects : The introduction of halogen atoms at specific positions on the pyridine ring enhances biological activity.
  • Linker Variations : Modifications in the linker between the acetamide and the pyridine moiety can lead to significant changes in potency and selectivity against target proteins .

Case Studies

  • Antimicrobial Study : A series of acetamide derivatives were synthesized and tested for their antibacterial properties. Compounds 2b and 2i exhibited MIC values comparable to standard antibiotics, showcasing their potential as therapeutic agents .
  • Anticancer Research : In a study examining the effects of pyridine-containing acetamides on cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer properties .

Q & A

Q. How can experimental-computational hybrid approaches resolve conflicting spectral assignments?

  • Case Study : If NMR signals for CH₂Cl and pyridyl protons overlap, use DEPT-135 or HSQC to assign carbons. Compare with DFT-calculated chemical shifts ().
  • Machine Learning : Train models on PubChem data (e.g., ) to predict unassigned peaks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-
Reactant of Route 2
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Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-

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